Sojagol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sojagol is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic properties. It is a derivative of the natural compound, salicin, which is found in willow bark and has been used for centuries as a pain reliever. Sojagol is synthesized through a complex process that involves the conversion of salicin into salicylic acid and then into acetylsalicylic acid, which is the active ingredient in aspirin.
Scientific Research Applications
Biosynthesis and Structural Analysis
- Sojagol, identified as a coumestane, was first isolated from Soja hispida seedlings. Its structure was established as 7-hydroxy-5′,5′-dimethyl-6′-oxa-12,13-cyclohexenocoumestane. This discovery paved the way for further research into the biosynthesis of isoflavones and related compounds in plants (Zilg & Grisebach, 1969).
Potential in Cardiovascular Disease Treatment
- A bio-computational study exploring phytochemicals derived from Indonesian plants identified Sojagol as a potential antagonist of the mineralocorticoid receptor (MR), which is relevant for the treatment of cardiovascular diseases. The study highlighted Sojagol's interaction with key residues of MR, suggesting its potential as an in silico antagonist of aldosterone (Kusumawati et al., 2018).
Plant Pathology and Crop Improvement
- Research on Phytophthora sojae, an oomycete pathogen of soybean, has advanced our understanding of plant pathology and crop improvement. This includes studies on the genetic diversity of wild soybeans and their application in soybean breeding, as well as the utilization of molecular techniques like CRISPR/Cas9 for functional genomics research in Phytophthora (Tyler, 2007; Fang & Tyler, 2015).
Genetic Studies and Soybean Improvement
- Comparative genomic studies of Glycine max and Glycine soja, including plastid genome analysis, have provided insights into the evolutionary relationship between cultivated and wild soybeans. These studies are essential for soybean breeding programs, offering a wealth of genetic information for crop improvement (Singh & Hymowitz, 1988; Asaf et al., 2017).
properties
CAS RN |
18979-00-5 |
---|---|
Molecular Formula |
C20H16O5 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
7-hydroxy-17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5(10),6,8,14(19),20-heptaen-3-one |
InChI |
InChI=1S/C20H16O5/c1-20(2)8-7-12-14(25-20)6-5-13-16-18(24-17(12)13)11-4-3-10(21)9-15(11)23-19(16)22/h3-6,9,21H,7-8H2,1-2H3 |
InChI Key |
GSAVLDZAGYKJSO-UHFFFAOYSA-N |
SMILES |
CC1(CCC2=C(O1)C=CC3=C2OC4=C3C(=O)OC5=C4C=CC(=C5)O)C |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC3=C2OC4=C3C(=O)OC5=C4C=CC(=C5)O)C |
melting_point |
284-286°C |
Other CAS RN |
18979-00-5 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.